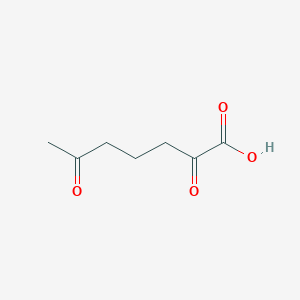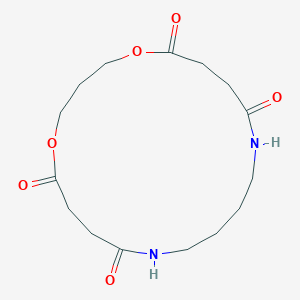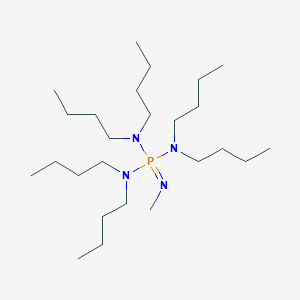
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a bromophenoxy group attached to a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane typically involves the reaction of 2-bromophenol with a suitable phosphorus-containing reagent. One common method is the reaction of 2-bromophenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine, to form the intermediate 2-(2-bromophenoxy)phosphorodichloridite. This intermediate is then reacted with ethylene glycol to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphites.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phospholanes with various functional groups.
Oxidation Reactions: Products include phosphine oxides or phosphates.
Reduction Reactions: Products include phosphines or phosphites.
Scientific Research Applications
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The bromophenoxy group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dioxaphospholane ring can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Fluorophenoxy)-1,3,2-dioxaphospholane
- 2-(2-Iodophenoxy)-1,3,2-dioxaphospholane
Uniqueness
2-(2-Bromophenoxy)-1,3,2-dioxaphospholane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Properties
CAS No. |
84998-59-4 |
|---|---|
Molecular Formula |
C8H8BrO3P |
Molecular Weight |
263.02 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C8H8BrO3P/c9-7-3-1-2-4-8(7)12-13-10-5-6-11-13/h1-4H,5-6H2 |
InChI Key |
VGXCMAAZFWDQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


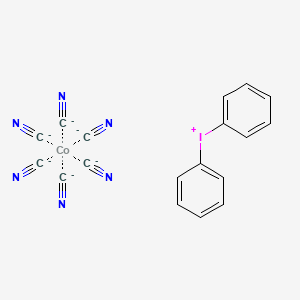
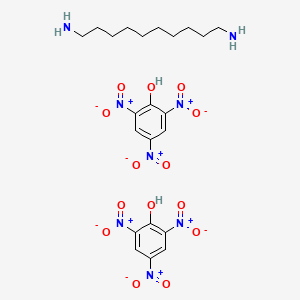
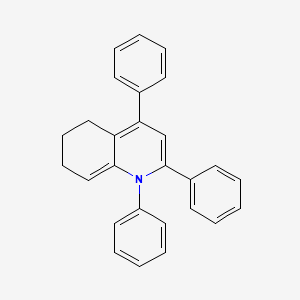

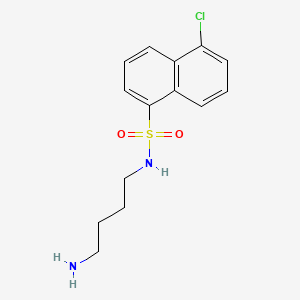
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



